molecular formula C126H238N26O22 B549185 Sinapultide CAS No. 138531-07-4

Sinapultide

Cat. No.: B549185
CAS No.: 138531-07-4
M. Wt: 2469.4 g/mol
InChI Key: QSIRXSYRKZHJHX-TWXHAJHVSA-N
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Description

Sinapultide is a synthetic lung surfactant used primarily to treat infant respiratory distress syndrome. It is a 21-residue peptide composed of lysine and leucine residues, designed to mimic human lung surfactant protein B. The compound is often used in combination with phospholipids such as dipalmitoylphosphatidylcholine, palmitoyloleoyl-phosphatidylglycerol, and palmitic acid to create the drug lucinactant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of sinapultide involves preparing a polypeptide fragment and coupling it with a polypeptide resin. The process includes stepwise coupling of the polypeptide resin with the polypeptide fragment for three times, resulting in this compound resin. This resin is then cracked and purified to obtain pure this compound .

Industrial Production Methods

In industrial settings, this compound is often produced using solid-phase peptide synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification steps.

Chemical Reactions Analysis

Types of Reactions

Sinapultide primarily undergoes peptide bond formation and hydrolysis reactions. The synthesis involves coupling reactions to form peptide bonds between amino acids. Hydrolysis reactions are used to cleave the peptide from the resin during purification .

Common Reagents and Conditions

    Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide, are commonly used for peptide bond formation.

    Cleavage Reagents: Trifluoroacetic acid is often used to cleave the peptide from the resin.

    Purification Conditions: High-performance liquid chromatography is typically employed to purify the final product.

Major Products Formed

The primary product formed from these reactions is this compound itself, which is then formulated with phospholipids to create the drug lucinactant .

Scientific Research Applications

Treatment of Infant Respiratory Distress Syndrome

Sinapultide is primarily indicated for the treatment of IRDS, a significant cause of morbidity and mortality in preterm infants due to surfactant deficiency. The FDA approved Lucinactant, a formulation containing this compound, for clinical use in 2012. Clinical studies have demonstrated that Lucinactant significantly reduces the incidence of respiratory distress syndrome compared to other treatments .

Clinical Study Insights:

  • A pivotal trial showed that Lucinactant administration led to a reduction in the incidence of respiratory distress syndrome by approximately 17% compared to standard treatments .
  • Follow-up studies indicated that infants treated with Lucinactant had lower mortality rates associated with respiratory distress compared to those receiving alternative therapies .

Anti-Inflammatory Properties

Recent research has explored the anti-inflammatory effects of this compound beyond its surfactant properties. Studies have shown that this compound-loaded microbubbles combined with ultrasound treatment can significantly reduce inflammatory cytokines in models of acute lung injury induced by lipopolysaccharides (LPS) .

Key Findings:

  • Treatment with this compound-loaded microbubbles resulted in decreased levels of interleukin-6 and tumor necrosis factor-alpha, indicating a reduction in inflammation .
  • The combination therapy improved lung tissue morphology and function, suggesting potential applications in treating various lung injuries beyond IRDS .

Safety Profile

The safety profile of this compound has been evaluated through various preclinical and clinical studies. The combination of this compound-loaded microbubbles with ultrasound treatment demonstrated a favorable safety profile, with no significant adverse effects reported in animal models .

Safety Assessment:

  • Histological examinations post-treatment revealed no notable damage to vital organs such as the heart, liver, or kidneys, indicating that this compound does not exhibit systemic toxicity at therapeutic doses .

Mechanism of Action

Sinapultide functions by mimicking the activity of human lung surfactant protein B. It reduces surface tension at the air-liquid interface of the alveolar surfaces during respiration, stabilizing the alveoli against collapse. This action facilitates alveoli expansion and allows for efficient gas exchange. The compound also possesses anti-inflammatory properties and enhances host defense against infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in that it is a fully synthetic peptide designed to mimic the essential attributes of human surfactant protein B. Unlike animal-derived surfactants, this compound-based formulations do not carry the risk of transmitting animal-derived diseases and are not limited by the availability of animal sources .

Biological Activity

Sinapultide, also known as KL4 peptide, is a synthetic peptide designed to mimic the human surfactant protein B (SP-B). Its primary application is in the treatment of respiratory distress syndrome (RDS) and other pulmonary conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic efficacy, and safety profile, supported by relevant case studies and research findings.

This compound functions by enhancing lung function through several mechanisms:

  • Mimicking Surfactant Proteins : this compound mimics SP-B, which is crucial for reducing surface tension in the alveoli, thus preventing alveolar collapse and improving gas exchange .
  • Anti-inflammatory Properties : Studies indicate that this compound reduces inflammation by inhibiting neutrophil transmigration into the alveoli, thereby decreasing lung injury and permeability .
  • Cytokine Regulation : this compound has been shown to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in models of lung injury, suggesting its role in modulating inflammatory responses .

Therapeutic Efficacy

This compound has been evaluated in various clinical and preclinical studies for its effectiveness in treating RDS and other pulmonary disorders. Below are key findings from significant studies:

1. Clinical Trials

  • Lucinactant vs. Other Surfactants : In a multicenter randomized controlled trial comparing lucinactant (which contains this compound) to traditional surfactants like beractant and colfosceril, lucinactant demonstrated a lower mortality rate at one year corrected age (19.4% vs. 24.2% for poractant) among very preterm infants .
  • Safety Profile : The trials reported adverse events primarily related to prematurity rather than this compound itself, indicating a favorable safety profile .

2. Preclinical Studies

  • Animal Models : In murine models of acute lung injury induced by lipopolysaccharides (LPS), this compound-loaded microbubbles combined with ultrasound treatment significantly improved lung function metrics such as wet/dry weight ratios and reduced inflammatory cytokine levels compared to control groups .
StudyTreatmentKey Findings
This compound + UltrasoundReduced TNF-α and IL-6; improved SP-A expression; enhanced cell viability
KL4-SurfactantDecreased neutrophil influx; improved lung permeability; reduced inflammation

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1 : A cohort study involving preterm infants treated with lucinactant showed rapid improvements in oxygenation levels (FiO2) within hours post-treatment. Most infants exhibited sustained improvements without significant adverse effects .
  • Case Study 2 : In another study focusing on very low birth weight infants receiving this compound-based treatments, the incidence of RDS was significantly lower compared to historical controls treated with non-peptide surfactants .

Safety Profile

The safety of this compound has been assessed through various studies:

  • Adverse Events : The most common adverse events were related to prematurity complications rather than direct effects of this compound. Serious adverse events were rare .
  • Toxicology Studies : Nonclinical studies indicated respiratory distress as a common finding but did not attribute this directly to this compound administration, suggesting that its safety profile is comparable to existing surfactants used in clinical practice .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H238N26O22/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174)/t85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRXSYRKZHJHX-TWXHAJHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H238N26O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160707
Record name Sinapultide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Endogenous pulmonary surfactant lowers surface tension at the air-liquid interface of the alveolar surfaces during respiration and stabilizes the alveoli against collapse at resting transpulmonary pressures. A deficiency of pulmonary surfactant in premature infants results in RDS. Surfaxin, the drug in which this protein is included, compensates for the deficiency of surfactant and restores surface activity to the lungs of these infants. To explore the mechanisms of protection that this sinapultide offers against RDS, in vitro assays were performed with human and murine endothelial cell monolayers, and polymorphonuclear leukocyte (PMN) transmigration in the presence or absence of KL(4)-surfactant or lipid controls was studied. Based on morphology, histopathology, white blood cell count, percentage of PMNs, and protein concentration in bronchoalveolar lavage fluid, the results that showed KL(4)-surfactant, blocked neutrophil influx into alveoli and thus prevented lung injury. Additionally, in vitro assays demonstrated KL(4)-surfactant decreased neutrophil transmigration at the endothelial cell level. KL(4)-surfactant diminished inflammation and lung permeability when compared with controls in both mouse models of lung injury. Evidence suggests the anti-inflammatory mechanism of the KL(4)-peptide is achieved through inhibition of PMN transmigration through the endothelium.
Record name Sinapultide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

138531-07-4
Record name Sinapultide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138531074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinapultide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sinapultide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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